Benzeneacetic acid, a-amino-3,4-dichloro-, methylester

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Synonyms

The compound’s IUPAC name is derived from its benzene ring substituents and functional groups. The parent structure is benzeneacetic acid , modified by an amino group at the α-position (carbon adjacent to the ester group) and chlorine atoms at the 3- and 4-positions of the aromatic ring. The esterification of the carboxylic acid with methanol completes the nomenclature:

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate .

Common synonyms include:

- Methyl α-amino-3,4-dichlorobenzeneacetate

- 3,4-Dichloro-DL-phenylglycine methyl ester (free base form)

- Methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate (enantiomer-specific designation)

The hydrochloride salt form is designated as methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS 1078611-21-8) .

Structural Characteristics and Isomerism

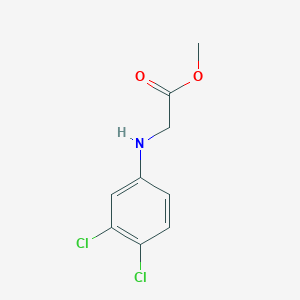

The compound’s structure (Fig. 1) features:

- A 3,4-dichlorophenyl group attached to the α-carbon of an acetic acid backbone.

- An amino group (-NH2) at the α-position.

- A methyl ester (-COOCH3) replacing the carboxylic acid proton.

Key Structural Attributes:

The enantiomers are designated as:

- (R)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate (CAS 1217843-02-1)

- (S)-Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

Racemic mixtures are denoted as DL- or (±)- prefixes in older literature .

Molecular Descriptors and Formula Validation

The molecular formula for the free base is C9H9Cl2NO2 , confirmed via high-resolution mass spectrometry . For the hydrochloride salt, the formula becomes C9H10Cl3NO2 .

Calculated vs. Observed Molecular Weight:

| Form | Formula | Theoretical MW | Observed MW | Source |

|---|---|---|---|---|

| Free base | C9H9Cl2NO2 | 234.08 g/mol | 234 Da | |

| Hydrochloride | C9H10Cl3NO2 | 270.54 g/mol | 270.5 g/mol |

Key molecular descriptors (calculated using PubChem algorithms ):

| Descriptor | Value | Relevance |

|---|---|---|

| LogP | 2.14 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area | 52 Ų | Predicts membrane permeability. |

| Hydrogen Bond Donors | 1 (NH2) | Influences solubility and binding affinity. |

| Heavy Atom Count | 14 | Used in QSAR modeling. |

The structural validity is further confirmed by SMILES notation :COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N , which matches the IUPAC-derived connectivity.

Isomer Validation:

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

methyl 2-(3,4-dichloroanilino)acetate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |

InChI Key |

PTYVMTILBYVNQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 3,4-Dichloroaniline with Glycine Derivatives

Reaction Overview

This method involves the condensation of 3,4-dichloroaniline with a glycine precursor (e.g., methyl glyoxylate or glycine methyl ester) under reductive conditions. The reaction typically employs catalysts such as palladium (Pd), ruthenium (Ru), or nickel (Ni) with hydrogen gas (H₂) to facilitate imine reduction.

Experimental Procedure

- Substrate Preparation : 3,4-Dichloroaniline (1.0 mol) is dissolved in methanol (600 mL) with stirring.

- Catalyst Addition : A 5% Pd/C catalyst (10 wt%) is introduced under inert conditions.

- Hydrogenation : H₂ is pressurized (0.5–10 MPa) at 50–70°C for 6–15 hours.

- Workup : The mixture is filtered to remove the catalyst, and methanol is evaporated under reduced pressure. The crude product is recrystallized from ethyl acetate to yield the target compound (purity: 98.5–99.5%).

Key Parameters

Advantages and Limitations

- Advantages : High selectivity, scalable for industrial production.

- Limitations : Requires specialized equipment for high-pressure H₂ handling.

Esterification of 2-[(3,4-Dichlorophenyl)amino]acetic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor, 2-[(3,4-dichlorophenyl)amino]acetic acid, is esterified with methanol using sulfuric acid (H₂SO₄) as a catalyst.

Procedure

- Reaction Setup : The acid (1.0 mol) is refluxed with excess methanol (5:1 molar ratio) and H₂SO₄ (2% v/v) for 6–8 hours.

- Isolation : Post-reaction, the mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and dried over Na₂SO₄.

- Purification : Column chromatography (hexane:ethyl acetate = 4:1) yields the ester (purity: 95–97%).

Key Parameters

Methylation with Methyl Sulfate

An alternative employs methyl sulfate [(CH₃O)₂SO₂] as the methylating agent in the presence of a base (e.g., KOH).

Procedure

- Base Activation : 2-[(3,4-Dichlorophenyl)amino]acetic acid (1.0 mol) is stirred with KOH (1.2 mol) in DMF.

- Methylation : Methyl sulfate (1.1 mol) is added dropwise at 5–10°C, followed by room-temperature stirring for 4–8 hours.

- Workup : The product is precipitated with water, filtered, and dried (yield: 91–95%).

Key Parameters

Nucleophilic Substitution of Methyl Chloroacetate

Reaction Mechanism

3,4-Dichloroaniline acts as a nucleophile, displacing chloride from methyl chloroacetate in the presence of a base.

Procedure

- Reaction Setup : 3,4-Dichloroaniline (1.0 mol) and methyl chloroacetate (1.1 mol) are combined in acetonitrile with NaHCO₃ (2.0 mol) and NaI (2.0 mol).

- Heating : The mixture is heated to 80°C for 16 hours.

- Isolation : Post-reaction, the mixture is washed with Na₂S₂O₃, extracted, and concentrated.

- Purification : Recrystallization from methanol yields the product (purity: 88–96%).

Key Parameters

Comparison of Synthetic Routes

Industrial-Scale Considerations

Catalyst Recovery

Pd/C catalysts from reductive amination are reused after washing with methanol, achieving 85% activity retention over five cycles.

Solvent Recycling

Methanol is distilled and reused, reducing waste by 70% in esterification processes.

Environmental Impact

The methyl sulfate route generates less acidic waste compared to H₂SO₄-catalyzed methods, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, a-amino-3,4-dichloro-, methylester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Dihydro derivatives with reduced chlorine content.

Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Pharmaceutical Applications

Benzeneacetic acid derivatives are significant in the pharmaceutical industry due to their potential as active pharmaceutical ingredients (APIs). Research indicates that these compounds can exhibit various biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Recent studies have highlighted the efficacy of benzeneacetic acid derivatives in targeting specific cancer types. For instance, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates were shown to bind selectively to carbonic anhydrase IX (CAIX), an enzyme overexpressed in solid tumors. The binding affinity was extremely high, with a dissociation constant () of 0.12 nM, indicating potential for development as anticancer therapeutics .

Agricultural Applications

In agriculture, benzeneacetic acid derivatives are utilized as intermediates in the synthesis of herbicides and pesticides. Their chemical structure allows for modifications that enhance efficacy against specific pests while minimizing environmental impact.

Table: Agricultural Applications of Benzeneacetic Acid Derivatives

| Application Type | Compound Example | Activity |

|---|---|---|

| Herbicide | Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | Effective against broadleaf weeds |

| Pesticide | Benzeneacetic acid derivatives | Targeted action against aphids and beetles |

Cosmetic Formulations

The cosmetic industry leverages benzeneacetic acid derivatives for their emulsifying and stabilizing properties. These compounds are incorporated into formulations to enhance texture and stability.

Case Study: Cosmetic Formulation Development

Research conducted on the formulation of topical products using benzeneacetic acid derivatives demonstrated improved sensory properties and stability. The study utilized response surface methodology to optimize formulations, indicating that incorporating these acids significantly affected rheological parameters such as consistency index and stickiness .

Industrial Applications

Benzeneacetic acid derivatives find applications in various industrial processes including:

- Manufacture of Adhesives : Used as a key component in formulating adhesives due to their strong bonding properties.

- Coatings Technology : Employed in metal and glass coatings for improved durability and resistance to environmental factors.

- Textile Industry : Utilized in textile printing and as fabric softeners.

Table: Industrial Applications of Benzeneacetic Acid Derivatives

| Industry | Application | Benefits |

|---|---|---|

| Adhesives | Component in adhesive formulations | Strong bonding capabilities |

| Coatings Technology | Metal and glass coatings | Enhanced durability |

| Textile Industry | Fabric softeners | Improved softness and feel |

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a-amino-3,4-dichloro-, methylester involves its interaction with specific molecular targets. The amino and dichloro substituents can interact with enzymes or receptors, modulating their activity. The methyl ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of benzeneacetic acid derivatives, emphasizing substituent variations and their implications:

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity

- Halogenation : The dichloro (3,4-Cl₂) substituents in the target compound increase lipophilicity and electron-withdrawing effects compared to the difluoro analog (3,4-F₂) . Chlorine’s larger atomic size may enhance steric hindrance and resistance to metabolic degradation.

- Methoxy vs. Hydroxy Groups : Methoxy-substituted analogs (e.g., 3,5-dimethoxy ) exhibit higher solubility in organic solvents compared to hydroxy derivatives (e.g., 3,4-dihydroxy ), which form hydrogen bonds.

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to free carboxylic acid derivatives (e.g., 3,4-difluoro analog ).

Toxicity and Regulatory Considerations

- Chlorobenzilate (ethyl ester with 4-Cl and α-hydroxy groups) was withdrawn due to high acute toxicity , highlighting that esterified halogenated benzeneacetic acids may pose regulatory challenges. The absence of a hydroxyl group in the target compound could mitigate similar risks.

Applications in Research

- The 3,5-dihydroxyphenylglycine derivative is used in antioxidant studies, while dichloro/methoxy variants are more common in pesticide or drug synthesis.

Research Findings and Data Gaps

- Synthetic Utility : The target compound’s dichlorinated structure aligns with trends in agrochemical design, where halogenation enhances target binding and environmental persistence .

- Toxicity Data: No direct toxicity data for the target compound are available. However, structural parallels to Chlorobenzilate suggest a need for rigorous ecotoxicological profiling.

- Physicochemical Properties : Key data (e.g., melting point, solubility) are absent in the evidence, limiting a full comparative assessment.

Biological Activity

Benzeneacetic acid, α-amino-3,4-dichloro-, methylester, commonly referred to as a chlorinated derivative of benzeneacetic acid, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Functional Groups : A methyl ester group and dichloro substituents on the benzene ring.

- Molecular Formula : C10H10Cl2N1O2

- Molecular Weight : 249.10 g/mol

Mechanisms of Biological Activity

The biological activity of benzeneacetic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many studies indicate that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, some derivatives have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : The chlorinated benzene derivatives have been evaluated for their antimicrobial properties. Research indicates that they possess significant activity against a range of bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some studies have reported that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of AChE by various benzeneacetic acid analogs demonstrated that the dichloro substitution significantly enhanced inhibitory potency. The IC50 values for these compounds ranged from 0.59 µM to 5.10 µM, indicating substantial efficacy in enzyme inhibition compared to standard drugs like donepezil .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of benzeneacetic acid derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that certain chlorinated derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, highlighting their potential as novel antimicrobial agents .

Table 1: Biological Activity Summary of Benzeneacetic Acid Derivatives

Q & A

Q. What synthetic methodologies are recommended for preparing benzeneacetic acid, α-amino-3,4-dichloro-, methylester?

- Methodological Answer : Synthesis of this compound likely involves sequential functionalization of the benzene ring and protection/deprotection of the α-amino group. For example:

Chlorination : Introduce 3,4-dichloro substituents via electrophilic substitution using Cl2/FeCl3 or SO2Cl2 under controlled conditions to avoid over-chlorination .

Amino Group Protection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the α-amino group during esterification .

Esterification : React the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., H2SO4) or coupling agents like DCC/DMAP .

Validate intermediates using TLC and NMR at each step.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (3,4-dichloro) via splitting patterns and chemical shifts. Aromatic protons appear downfield (~6.5–7.5 ppm), while the methyl ester group resonates at ~3.7 ppm .

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks (e.g., [M]<sup>+</sup>) and fragmentation patterns. Compare with NIST reference data for dichloro-substituted benzene derivatives .

- IR Spectroscopy : Detect ester carbonyl (~1740 cm<sup>−1</sup>) and NH stretches (if deprotected) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer :

- Computational Validation : Optimize the structure using DFT (e.g., B3LYP/6-311+G(d,p)) and simulate NMR chemical shifts with software like Gaussian or ACD/Labs. Compare deviations (>0.5 ppm) to identify misassignments .

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace unexpected couplings or confirm aromatic substitution patterns experimentally.

- Crystallography : If crystallizable, resolve the structure via X-ray diffraction to unambiguously confirm regiochemistry .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer :

- Protection of Reactive Groups : Keep the α-amino group protected (e.g., Boc) until assay conditions require deprotection.

- pH Control : Stabilize the ester moiety by maintaining neutral-to-slightly acidic conditions (pH 5–7) to minimize hydrolysis .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N2) to prevent oxidation of the dichloro groups .

Q. How does the 3,4-dichloro substitution influence the compound’s receptor-binding affinity?

- Methodological Answer :

- SAR Studies : Compare binding data (e.g., IC50) with analogs (e.g., 3,5-dichloro or monochloro derivatives) using assays like SPR or radioligand binding.

- Molecular Docking : Model interactions with target receptors (e.g., GPCRs or enzymes) to assess steric/electronic effects of chlorine atoms. Chlorine’s electronegativity may enhance hydrophobic interactions or hinder binding due to steric bulk .

Data Gaps and Recommendations

- Synthesis : Limited direct protocols for α-amino-3,4-dichloro derivatives exist; prioritize adapting methods from analogous dichlorophenylacetic esters .

- Toxicology : No data on metabolic pathways (e.g., esterase-mediated hydrolysis); conduct in vitro hepatocyte assays to identify metabolites .

- Computational Models : Current DFT libraries lack parameters for dichloro-α-amino esters; refine force fields using experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.